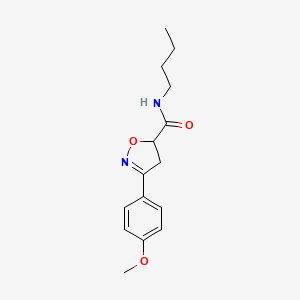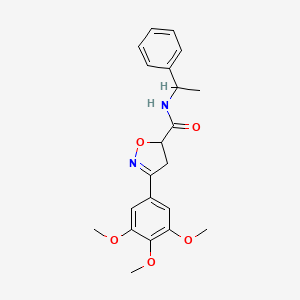![molecular formula C23H26FN3O5 B11427029 [4-(4-Fluorophenyl)piperazin-1-yl][3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone](/img/structure/B11427029.png)
[4-(4-Fluorophenyl)piperazin-1-yl][3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by the presence of a piperazine ring, which is attached to a fluorophenyl group and a pyrazine-2-carboxamide moiety. It has garnered interest due to its potential pharmacological properties.
Preparation Methods
The synthetic routes for this compound are not widely documented, but industrial production methods typically involve the following steps:
Piperazine Derivatization: Start with a piperazine core and introduce the fluorophenyl group.
Oxazoline Formation: Introduce the oxazoline ring by reacting the fluorophenyl-piperazine intermediate with a suitable reagent under specific conditions.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially affecting its pharmacological activity.
Reduction: Reduction processes could lead to the formation of metabolites or inactive derivatives.
Substitution: Substitution reactions at various positions (e.g., fluorophenyl, piperazine) may occur.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and halogenating agents (for substitution) may be involved.
Major Products: These reactions can yield various products, including modified derivatives and metabolites.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate, especially in areas like central nervous system disorders.
Chemistry: Explore its reactivity and interactions with other molecules.
Biology: Study its effects on cellular processes and receptors.
Industry: Assess its industrial applications, such as in pharmaceutical synthesis.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Investigate signaling pathways affected by its binding.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H26FN3O5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C23H26FN3O5/c1-29-19-12-15(13-20(30-2)22(19)31-3)18-14-21(32-25-18)23(28)27-10-8-26(9-11-27)17-6-4-16(24)5-7-17/h4-7,12-13,21H,8-11,14H2,1-3H3 |
InChI Key |
QKXAMLBOJCXPTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11426955.png)

![2-(2-bromo-4-tert-butylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11426967.png)
![N-(3-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11426972.png)
![5-(4-bromophenyl)-4-(4-chlorophenyl)-3-(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11426975.png)
![Diethyl 5-{[(4-chloro-3-methyl-1,2-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11426985.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426991.png)

![Methyl 2-(2-{[5-(4-tert-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B11426995.png)
![5-(2-Methylpiperidin-1-yl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11427012.png)
![8-(4-chlorophenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11427013.png)
![3,4,5-trimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11427024.png)
![dimethyl 1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11427027.png)
